molecular formula C40H56F2S4Sn2 B1451285 [4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane CAS No. 1514905-25-9

[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B1451285
CAS No.: 1514905-25-9
M. Wt: 940.6 g/mol
InChI Key: JAEGDDGOGVSXLM-UHFFFAOYSA-N
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Description

(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is a complex organic compound that has garnered significant interest in the field of materials science. This compound is known for its unique structural properties, which make it a valuable component in the development of advanced materials, particularly in the realm of organic electronics and photovoltaics .

Biochemical Analysis

Biochemical Properties

(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) plays a crucial role in biochemical reactions, particularly in the context of photocatalytic hydrogen evolution. This compound interacts with various enzymes and proteins, facilitating electron transfer processes. The nature of these interactions is primarily based on the compound’s ability to act as an electron donor or acceptor, depending on the specific biochemical environment. For instance, it has been observed that the compound can interact with sulfone-based dual acceptor copolymers, enhancing their photocatalytic efficiency .

Cellular Effects

The effects of (4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism. Additionally, the compound’s interaction with cellular membranes can alter membrane fluidity and permeability, impacting overall cell function .

Molecular Mechanism

At the molecular level, (4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their function. For example, it has been observed to inhibit certain oxidoreductases, thereby modulating redox reactions within the cell. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to light and oxygen can lead to its degradation. This degradation can result in the formation of reactive intermediates that may have additional biochemical effects .

Dosage Effects in Animal Models

The effects of (4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular energy metabolism and reduce oxidative stress. At high doses, it can induce toxic effects, including cellular apoptosis and necrosis. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is involved in several metabolic pathways, primarily those related to electron transfer and redox reactions. The compound interacts with enzymes such as cytochrome P450 oxidases and glutathione S-transferases, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the cellular redox state and impact overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of (4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by ATP-binding cassette transporters and can bind to intracellular proteins such as albumin. These interactions influence the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of (4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is critical for its activity and function. The compound is primarily localized in the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular energy metabolism and protein synthesis. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves multiple steps, starting with the preparation of the benzo[1,2-b:4,5-b’]dithiophene core. This core is then functionalized with thiophene units that are substituted with 2-ethylhexyl and fluorine groups.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product, ensuring that it meets the stringent requirements for use in high-tech applications .

Properties

IUPAC Name

[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38F2S4.6CH3.2Sn/c1-5-9-11-21(7-3)17-27-25(35)19-29(39-27)31-23-13-15-38-34(23)32(24-14-16-37-33(24)31)30-20-26(36)28(40-30)18-22(8-4)12-10-6-2;;;;;;;;/h13-14,19-22H,5-12,17-18H2,1-4H3;6*1H3;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEGDDGOGVSXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C(C=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(S5)CC(CC)CCCC)F)[Sn](C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56F2S4Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

940.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
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[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
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[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Reactant of Route 4
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[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

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